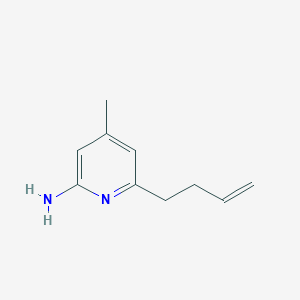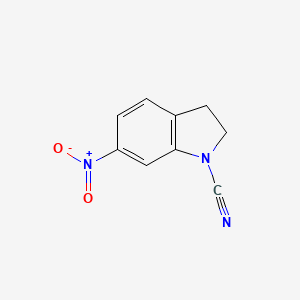
6-(3-buten-1-yl)-4-methyl-2-Pyridinamine
描述
6-(3-buten-1-yl)-4-methyl-2-Pyridinamine is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the second position, a butenyl group at the sixth position, and a methyl group at the fourth position on the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine typically involves multi-step organic reactions. One common method includes the alkylation of 2-amino-4-methylpyridine with a suitable butenyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
科学研究应用
6-(3-buten-1-yl)-4-methyl-2-Pyridinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butenyl and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
2-Amino-4-methylpyridine: Lacks the butenyl group, which may affect its reactivity and applications.
2-Amino-6-methylpyridine: Lacks the butenyl group, leading to different chemical properties.
2-Amino-6-(3-buten-1-yl)pyridine: Lacks the methyl group, which can influence its biological activity.
Uniqueness: The presence of both the butenyl and methyl groups in 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine provides a unique combination of chemical properties that can be exploited in various applications. This compound’s distinct structure allows for specific interactions that are not possible with its analogs.
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
6-but-3-enyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2/c1-3-4-5-9-6-8(2)7-10(11)12-9/h3,6-7H,1,4-5H2,2H3,(H2,11,12) |
InChI 键 |
ATZJEONAIUONDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)N)CCC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]formamide](/img/structure/B8476356.png)


![1-(3-Phenylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B8476394.png)








![3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-(bromomethyl)-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one](/img/structure/B8476458.png)
